molecular formula C44H55NO14 B601179 7-Methyl docetaxel CAS No. 1420767-25-4

7-Methyl docetaxel

Cat. No.: B601179
CAS No.: 1420767-25-4
M. Wt: 821.91
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl docetaxel typically involves the modification of docetaxel through methylation at the 7th position. The process begins with the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). This intermediate is then subjected to a series of chemical reactions, including esterification, acylation, and methylation, to produce this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography (HPLC) for purification and quality control. The large-scale synthesis also incorporates advanced techniques such as continuous flow chemistry to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

7-Methyl docetaxel has a wide range of scientific research applications:

Mechanism of Action

7-Methyl docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, thereby stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, which are essential for cell division. As a result, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Methyl docetaxel is unique due to its methylation at the 7th position, which can potentially enhance its pharmacokinetic properties, such as solubility and bioavailability. This modification may also reduce the compound’s susceptibility to drug resistance mechanisms, making it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHAXHLPSYZREI-BGKJQISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420767-25-4
Record name 7-Methyl docetaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420767254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-METHYL DOCETAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7R2617C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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